

# Spectroscopic Profile of 2,7-Dimethoxyacridin-9(10H)-one: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,7-Dimethoxyacridin-9(10H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically valuable heterocyclic compound, **2,7-Dimethoxyacridin-9(10H)-one**. Acridone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties. A thorough understanding of their spectroscopic characteristics is fundamental for their identification, characterization, and further development.

## Chemical Structure and Properties

Chemical Name: **2,7-Dimethoxyacridin-9(10H)-one** CAS Number: 120809-05-4 Molecular Formula:  $C_{15}H_{13}NO_3$  Molecular Weight: 255.27 g/mol

## Spectroscopic Data Summary

While comprehensive, experimentally verified spectroscopic data for **2,7-Dimethoxyacridin-9(10H)-one** is not readily available in publicly accessible databases, the following tables summarize the expected and reported data for closely related N-methylated analogs, such as N-methyl-2,7-dimethoxyacridone. This data provides a valuable reference for the characterization of the title compound.

### Table 1: $^1H$ NMR Spectroscopic Data (Predicted)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment            |
|----------------------------------|--------------|-------------|-----------------------|
| ~ 11.7                           | s            | 1H          | N-H                   |
| ~ 8.2                            | d            | 2H          | H-4, H-5              |
| ~ 7.2                            | dd           | 2H          | H-3, H-6              |
| ~ 6.9                            | d            | 2H          | H-1, H-8              |
| ~ 3.9                            | s            | 6H          | 2 x -OCH <sub>3</sub> |

Note: Predicted values are based on the analysis of similar acridone structures. The exact chemical shifts and coupling constants would need to be determined experimentally.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

| Chemical Shift ( $\delta$ , ppm) | Assignment        |
|----------------------------------|-------------------|
| ~ 177                            | C-9 (C=O)         |
| ~ 160                            | C-2, C-7          |
| ~ 142                            | C-10a, C-11a      |
| ~ 126                            | C-4, C-5          |
| ~ 121                            | C-4a, C-8a        |
| ~ 115                            | C-3, C-6          |
| ~ 105                            | C-1, C-8          |
| ~ 55                             | -OCH <sub>3</sub> |

Note: Predicted values are based on the analysis of similar acridone structures.

**Table 3: Mass Spectrometry Data**

| m/z | Relative Intensity | Assignment                              |
|-----|--------------------|---|
| 255 | High               | [M] <sup>+</sup>                        |
| 240 | Moderate           | [M - CH <sub>3</sub> ] <sup>+</sup>     |
| 212 | Moderate           | [M - CH <sub>3</sub> - CO] <sup>+</sup> |

Note: The fragmentation pattern of acridones is highly dependent on the nature and position of substituents. The loss of a methyl group followed by carbon monoxide is a common fragmentation pathway for methoxy-substituted acridones.

**Table 4: Infrared (IR) Spectroscopy Data**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                                |
|--------------------------------|---------------|---|
| ~ 3300                         | Strong, Broad | N-H Stretch                               |
| ~ 1635                         | Strong        | C=O Stretch (Amide I)                     |
| ~ 1600, 1480                   | Medium-Strong | Aromatic C=C Stretch                      |
| ~ 1250                         | Strong        | Aryl-O-CH <sub>3</sub> Asymmetric Stretch |
| ~ 1030                         | Strong        | Aryl-O-CH <sub>3</sub> Symmetric Stretch  |

**Table 5: UV-Visible (UV-Vis) Spectroscopy Data**

| Solvent      | λ <sub>max</sub> (nm) | Molar Absorptivity (ε, M <sup>-1</sup> cm <sup>-1</sup> ) |
|--------------|-----------------------|---|
| Acetonitrile | ~364, ~395            | Data not available  |
| Chloroform   | ~380, ~400            | Data not available  |

Note: Acridone derivatives typically exhibit strong absorption in the UV-A and near-visible regions, corresponding to π-π transitions within the aromatic system. The exact absorption maxima and molar absorptivity are solvent-dependent.\*

## Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of acridone derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Dissolve 5-10 mg of **2,7-Dimethoxyacridin-9(10H)-one** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- The solution should be clear and free of any particulate matter.

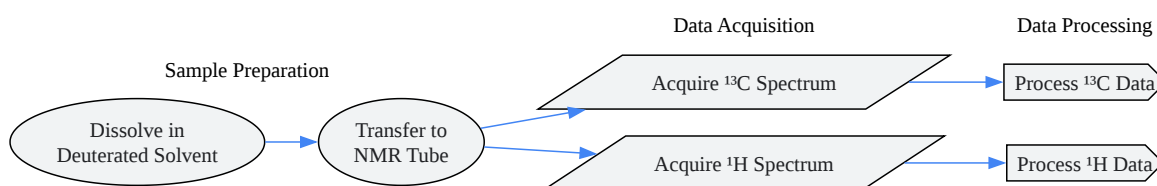
### 2. $^1H$ NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
  - Pulse Program: Standard single-pulse experiment.
  - Temperature: 298 K.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-5 seconds.
  - Spectral Width: 0-12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO- $d_6$  at 2.50 ppm or  $CDCl_3$  at 7.26 ppm).

### 3. $^{13}C$ NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.

- Parameters:
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
  - Temperature: 298 K.
  - Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-200 ppm.
- Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (DMSO- $d_6$  at 39.52 ppm or  $\text{CDCl}_3$  at 77.16 ppm).



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## NMR Spectroscopy Workflow

# Mass Spectrometry (MS)

### 1. Sample Preparation:

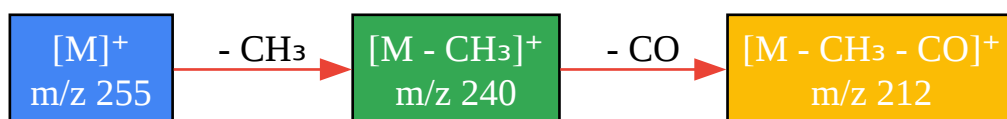
- Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

### 2. Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer equipped with an electron ionization source.
- Ionization Energy: 70 eV.
- Mass Range:  $m/z$  50-500.
- Inlet System: Direct insertion probe or gas chromatography inlet.

### 3. Data Analysis:

- Identify the molecular ion peak ( $[M]^+$ ).
- Analyze the fragmentation pattern to identify characteristic losses and confirm the structure. Common fragments for methoxy-substituted acridones include the loss of a methyl radical (-15 Da) and subsequent loss of carbon monoxide (-28 Da).



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### MS Fragmentation Pathway

## Infrared (IR) Spectroscopy

### 1. Sample Preparation:

- Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- ATR: Place a small amount of the solid sample directly onto the ATR crystal.

### 2. Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range:  $4000-400\text{ cm}^{-1}$ .

- Resolution:  $4\text{ cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

### 3. Data Analysis:

- Identify the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch, C=O stretch, and aromatic C=C stretches.

## UV-Visible (UV-Vis) Spectroscopy

### 1. Sample Preparation:

- Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile, methanol, or chloroform) of known concentration (e.g., 1 mM).
- Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

### 2. Data Acquisition:

- Instrument: A dual-beam UV-Vis spectrophotometer.
- Scan Range: 200-800 nm.
- Blank: Use the same solvent as used for the sample solution to record a baseline.
- Cuvette: Use a 1 cm path length quartz cuvette.

### 3. Data Analysis:

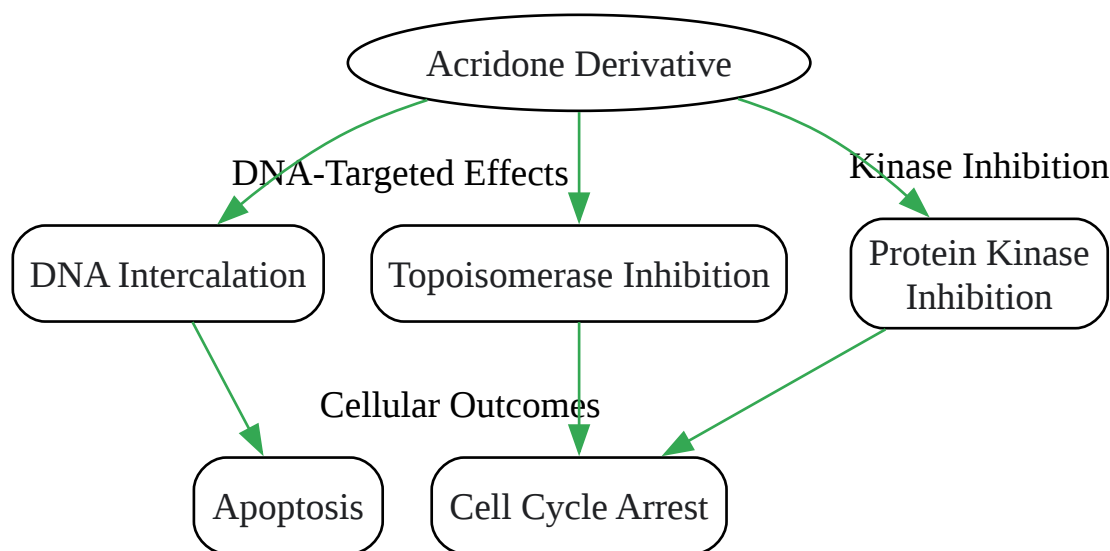
- Determine the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).
- If the concentration of the solution is known, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ).

## Signaling Pathways and Biological Context

Currently, there is no specific information available in the public domain regarding the direct involvement of **2,7-Dimethoxyacridin-9(10H)-one** in specific signaling pathways. However, the broader class of acridone alkaloids is known to interact with various biological targets. Many acridone derivatives exert their anticancer effects through mechanisms such as:

- **DNA Intercalation and Topoisomerase Inhibition:** The planar aromatic structure of the acridone core allows it to intercalate between the base pairs of DNA, interfering with DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are crucial for managing DNA topology.
- **Kinase Inhibition:** Acridones have been shown to inhibit various protein kinases that are often dysregulated in cancer cells, thereby disrupting cell signaling pathways involved in cell growth, proliferation, and survival.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by **2,7-Dimethoxyacridin-9(10H)-one**.



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General Mechanisms of Action for Acridone Derivatives



This guide serves as a foundational resource for the spectroscopic characterization of **2,7-Dimethoxyacridin-9(10H)-one**. The provided data and protocols will aid researchers in the positive identification and quality control of this compound, facilitating its further investigation in drug discovery and development programs.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)